BMS-066 Exhibits 33-Fold Greater IKKβ Potency than BMS-345541
BMS-066 inhibits IKKβ with an IC50 of 9 nM, representing a 33-fold improvement in biochemical potency relative to the earlier IKKβ inhibitor BMS-345541 (IC50 = 300 nM) [1][2]. This potency advantage translates directly to lower compound usage per assay and reduced potential for off-target effects at higher concentrations.
| Evidence Dimension | IKKβ enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 9 nM |
| Comparator Or Baseline | BMS-345541: 300 nM (0.3 µM) |
| Quantified Difference | 33.3-fold greater potency |
| Conditions | In vitro IKKβ-catalyzed phosphorylation assay |
Why This Matters
Procuring BMS-066 over BMS-345541 provides 33-fold higher biochemical potency, enabling lower working concentrations and reduced DMSO carryover in cell-based assays.
- [1] Gillooly KM, et al. J Pharmacol Exp Ther. 2009;331(2):349-360. (BMS-066 IKKβ IC50 = 9 nM). View Source
- [2] Du Z, et al. J Interferon Cytokine Res. 2012;32(8):368-377. (BMS-345541 IKKβ IC50 = 0.3 μM). View Source
